Cas no 21729-98-6 (Methylcyanocarbamate)

メチルシアノカルバメート(Methylcyanocarbamate)は、有機合成化学において有用な中間体として知られる化合物です。分子式C3H4N2O2で表され、カルバメート骨格にシアノ基が結合した特徴的な構造を有します。その反応性の高さから、医薬品や農薬の合成前駆体としての応用が可能です。特に、求核置換反応や環化反応において優れた反応性を示し、複雑な分子骨格の構築に寄与します。安定性と取扱いの容易さも特長であり、適切な条件下で長期保存が可能です。実験室規模から工業的生産まで、多様な合成プロセスへの適応性が評価されています。

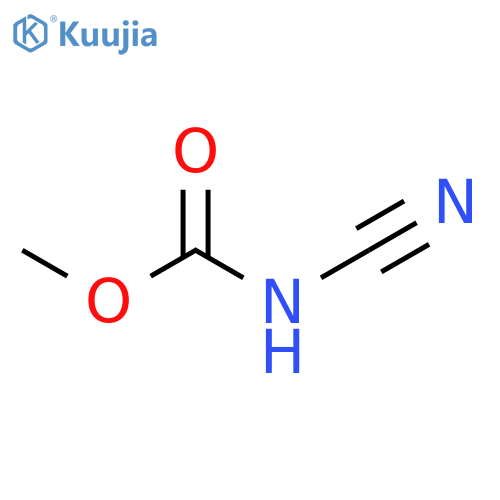

Methylcyanocarbamate structure

商品名:Methylcyanocarbamate

Methylcyanocarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-cyano-, methyl ester

- methyl N-cyanocarbamate

- cyano-carbamic acid methyl ester

- METHYL CYANAMIDO FORMATE

- methyl-N-cyano carbamate

- N-cyanocarbamic acid methyl ester

- N-cyanomethylcarbamate

- N-methoxycarbonylcyanamide

- methylcyanocarbamate

- 氰氨基甲酸甲酯

- EINECS 244-548-0

- 21729-98-6

- DTXSID9027817

- Phenyl4-Hydroxybenzoate

- AKOS006312885

- METHOXYCARBONYLCYANAMIDE

- SCHEMBL4621463

- Carbamic acid, cyano-, methyl ester

- EN300-211474

- W-107528

- Methyl cyanocarbamate

- carbomethoxycyanamide

- METHYL CYANAMIDOFORMATE

- UNII-ZTT2HH0P0A

- Carbamic acid, N-cyano-, methyl ester

- CS-0379068

- ZSYJMXLJNPEAGP-UHFFFAOYSA-N

- ZTT2HH0P0A

- NS00026951

- Methylcyanocarbamate

-

- MDL: MFCD09952509

- インチ: 1S/C3H4N2O2/c1-7-3(6)5-2-4/h1H3,(H,5,6)

- InChIKey: ZSYJMXLJNPEAGP-UHFFFAOYSA-N

- ほほえんだ: COC(NC#N)=O

計算された属性

- せいみつぶんしりょう: 100.02700

- どういたいしつりょう: 100.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 62.1A^2

じっけんとくせい

- 密度みつど: 1.195

- ふってん: 172.4°C at 760 mmHg

- フラッシュポイント: 58.1°C

- 屈折率: 1.42

- PSA: 62.12000

- LogP: 0.21438

Methylcyanocarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211474-0.5g |

methyl N-cyanocarbamate |

21729-98-6 | 0.5g |

$397.0 | 2023-09-16 | ||

| TRC | M296475-1000mg |

Methylcyanocarbamate |

21729-98-6 | 1g |

$534.00 | 2023-05-18 | ||

| Enamine | EN300-211474-0.05g |

methyl N-cyanocarbamate |

21729-98-6 | 0.05g |

$348.0 | 2023-09-16 | ||

| Enamine | EN300-211474-0.25g |

methyl N-cyanocarbamate |

21729-98-6 | 0.25g |

$381.0 | 2023-09-16 | ||

| Enamine | EN300-211474-10g |

methyl N-cyanocarbamate |

21729-98-6 | 10g |

$1778.0 | 2023-09-16 | ||

| Enamine | EN300-211474-5.0g |

methyl N-cyanocarbamate |

21729-98-6 | 5g |

$2110.0 | 2023-05-24 | ||

| TRC | M296475-1g |

Methylcyanocarbamate |

21729-98-6 | 1g |

$ 440.00 | 2022-06-04 | ||

| Enamine | EN300-211474-10.0g |

methyl N-cyanocarbamate |

21729-98-6 | 10g |

$3131.0 | 2023-05-24 | ||

| Enamine | EN300-211474-1.0g |

methyl N-cyanocarbamate |

21729-98-6 | 1g |

$728.0 | 2023-05-24 | ||

| Enamine | EN300-211474-2.5g |

methyl N-cyanocarbamate |

21729-98-6 | 2.5g |

$810.0 | 2023-09-16 |

Methylcyanocarbamate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

21729-98-6 (Methylcyanocarbamate) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 503537-97-1(4-bromooct-1-ene)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:21729-98-6)Methylcyanocarbamate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ